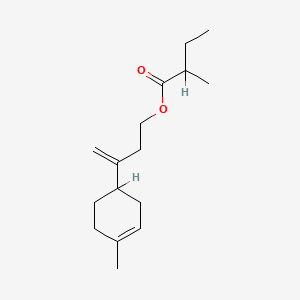
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate is an organic compound known for its unique structure and properties. It is primarily used in the fragrance industry due to its pleasant aroma. The compound is a derivative of cyclohexene and is characterized by its complex molecular structure, which includes a cyclohexene ring and a butenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate typically involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving large-scale production while maintaining the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reference standard in chromatography techniques for the analysis of perfumes and scented products.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma. The compound’s molecular structure allows it to bind effectively to these receptors, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in personal care products and as a fragrance allergen.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another compound with a similar cyclohexene structure.
Uniqueness
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate stands out due to its specific combination of a cyclohexene ring and a butenyl group, which imparts unique olfactory properties. Its synthesis and applications in the fragrance industry further highlight its distinctiveness compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72928-25-7 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
3-(4-methylcyclohex-3-en-1-yl)but-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C16H26O2/c1-5-13(3)16(17)18-11-10-14(4)15-8-6-12(2)7-9-15/h6,13,15H,4-5,7-11H2,1-3H3 |
InChI-Schlüssel |
BJWDLKYOQKQDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OCCC(=C)C1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


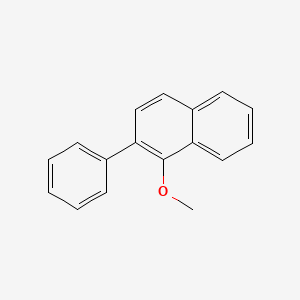
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
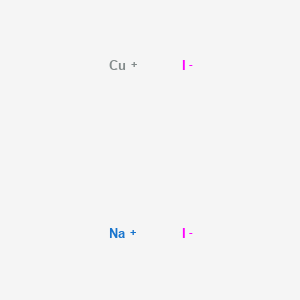
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
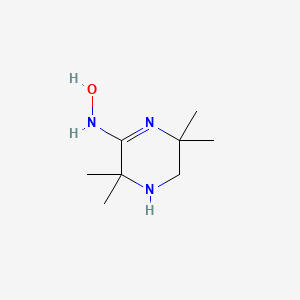
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
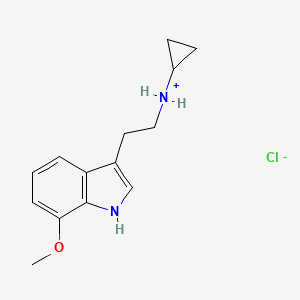

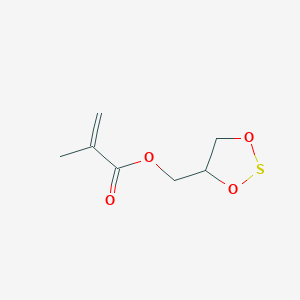
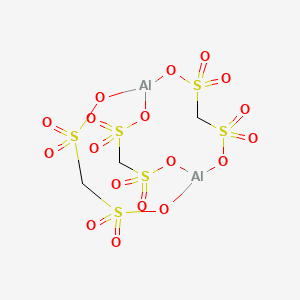
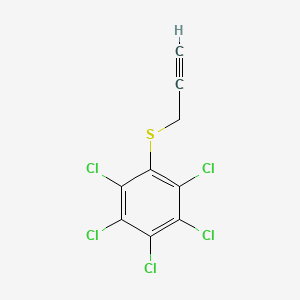

palladium(II)]](/img/structure/B13761924.png)

